

CAS number 73664-43-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-*iodo-N,N-dimethylacetamide***

Cat. No.: **B1593394**

[Get Quote](#)

An In-Depth Technical Guide to **2-Iodo-N,N-dimethylacetamide** (CAS: 73664-43-4): Properties, Synthesis, and Applications in Cysteine Proteomics and Drug Discovery

Introduction

2-Iodo-N,N-dimethylacetamide, identified by CAS number 73664-43-4, is a versatile alkylating agent of significant interest to researchers in the fields of biochemistry, proteomics, and drug development. As a derivative of iodoacetamide, its primary utility lies in the selective and irreversible modification of sulphhydryl groups, particularly those of cysteine residues in proteins. This covalent modification is a cornerstone of many proteomic workflows, enabling the stabilization of protein structure for analysis and the introduction of tags for quantitative studies. Furthermore, the electrophilic nature of the α -iodoacetyl moiety makes it a valuable warhead for the design of targeted covalent inhibitors, a rapidly growing class of therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **2-Iodo-N,N-dimethylacetamide**, with a focus on the practical insights and technical details relevant to scientific professionals.

Physicochemical and Spectroscopic Properties

2-Iodo-N,N-dimethylacetamide is a derivative of acetic acid characterized by an iodine atom at the alpha position and a dimethylated amide functionality. These structural features dictate its chemical reactivity and physical properties.

General Properties

A summary of the key physicochemical properties of **2-Iodo-N,N-dimethylacetamide** is presented in Table 1.

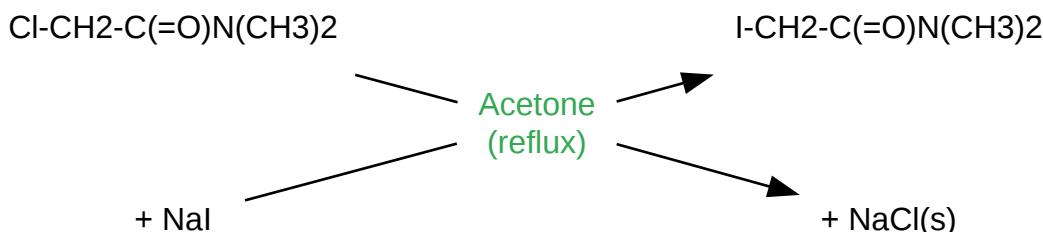
Table 1: Physicochemical Properties of **2-Iodo-N,N-dimethylacetamide**

Property	Value	Source(s)
CAS Number	73664-43-4	[1]
Molecular Formula	C4H8INO	[1]
Molecular Weight	213.02 g/mol	[1]
IUPAC Name	2-iodo-N,N-dimethylacetamide	[1]
Synonyms	N,N-Dimethyl-2-iodoacetamide	[1]
Physical Form	Liquid	[2]
Storage Temperature	4°C, protect from light	[2]

Analytical Characterization

Precise analytical data is crucial for the verification of the identity and purity of **2-Iodo-N,N-dimethylacetamide**. While experimentally obtained spectra for this specific compound are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a singlet for the two N-methyl groups (approximately δ 2.9-3.1 ppm) and a singlet for the methylene protons adjacent to the iodine and carbonyl groups (approximately δ 3.8-4.0 ppm). The chemical shifts of the parent N,N-dimethylacetamide show signals for the N-methyl protons around 2.8-3.0 ppm^[3].
 - ^{13}C NMR: The carbon NMR spectrum should exhibit signals for the N-methyl carbons (around 35-38 ppm), the α -carbon attached to the iodine (which will be significantly shifted to a lower field, likely in the range of 0-10 ppm), and the carbonyl carbon (around 168-170 ppm)^{[4][5]}.


- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the region of $1630\text{-}1680\text{ cm}^{-1}$. Data for the parent N,N-dimethylacetamide shows a strong carbonyl peak in this region[6][7].

Synthesis of 2-Iodo-N,N-dimethylacetamide

2-Iodo-N,N-dimethylacetamide is not as commonly commercially available as its chloro- or bromo-analogs. However, it can be readily synthesized in the laboratory from 2-chloro-N,N-dimethylacetamide via a Finkelstein reaction. This classic S_N2 reaction involves the exchange of a halogen for another and is driven to completion by the precipitation of the resulting sodium chloride in an acetone solvent[8][9].

Synthetic Pathway: The Finkelstein Reaction

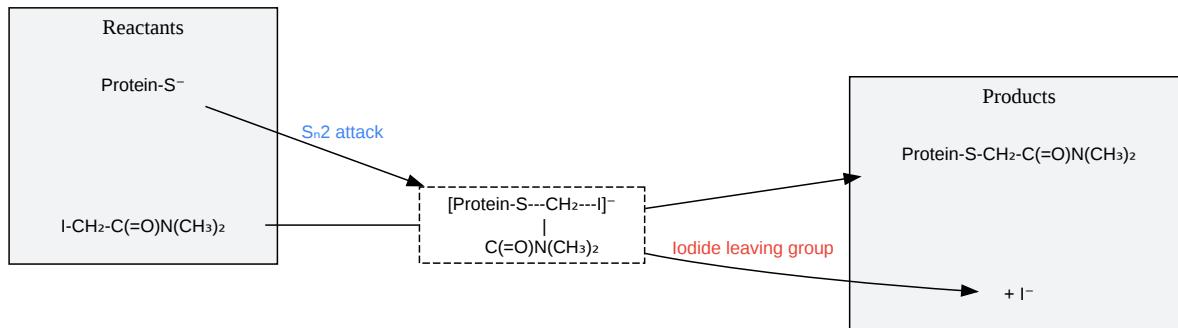
The Finkelstein reaction provides an efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides[8][10]. The reaction's success relies on the differential solubility of the sodium halide salts in acetone; sodium iodide is soluble, while sodium chloride and sodium bromide are not, thus driving the equilibrium towards the formation of the alkyl iodide[8].

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Iodo-N,N-dimethylacetamide via the Finkelstein reaction.

Experimental Protocol: Synthesis of 2-Iodo-N,N-dimethylacetamide

This protocol is a general procedure based on the principles of the Finkelstein reaction[11].


- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N,N-dimethylacetamide in anhydrous acetone.
- Addition of Sodium Iodide: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically complete within a few hours.
- Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
- Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-Iodo-N,N-dimethylacetamide**.

Application in Cysteine Proteomics: Alkylation of Sulfhydryl Groups

The primary and most significant application of **2-Iodo-N,N-dimethylacetamide** is in the field of proteomics as a cysteine-alkylating agent. The sulfhydryl group of cysteine is highly nucleophilic and readily reacts with the electrophilic α -carbon of the iodoacetamide moiety in an S_N2 reaction, forming a stable thioether linkage[12]. This modification, termed carbamidomethylation, is crucial for several reasons in mass spectrometry-based proteomics.

Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by **2-Iodo-N,N-dimethylacetamide** proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the iodide ion as the leaving group.

[Click to download full resolution via product page](#)

Caption: Mechanism of cysteine alkylation by **2-Iodo-N,N-dimethylacetamide**.

Importance in Proteomics Workflows

- Prevention of Disulfide Bond Formation: Alkylation irreversibly blocks the free thiol groups of cysteine residues, preventing their oxidation and the subsequent formation of disulfide bonds. This is critical for accurate protein identification and characterization, as it ensures that the protein remains in a reduced state during analysis[3].
- Improved Peptide Identification: The addition of the carbamidomethyl group results in a predictable mass shift of +57.02 Da for each modified cysteine residue. This known mass modification is incorporated into database search algorithms, aiding in the confident identification of cysteine-containing peptides from mass spectrometry data.
- Enhanced Sequence Coverage: By preventing disulfide bond formation, which can lead to complex and difficult-to-interpret mass spectra, alkylation simplifies the peptide mixture and can improve the overall sequence coverage of a protein.

Experimental Protocol: Protein Alkylation for Mass Spectrometry

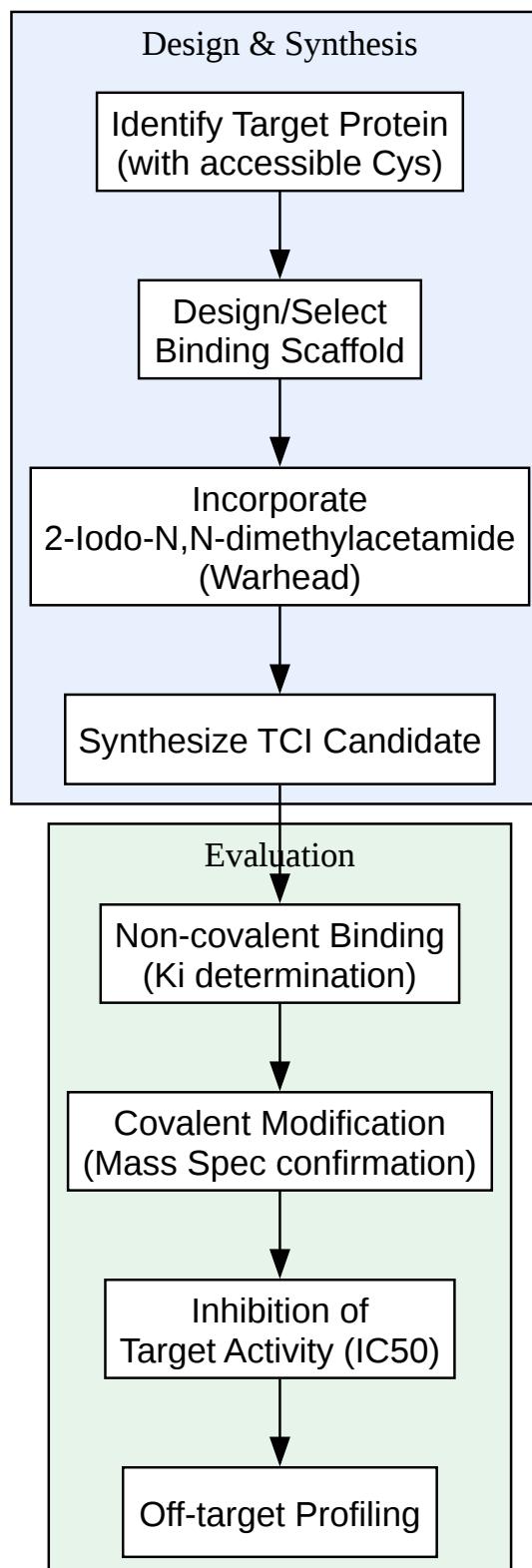
The following is a standard protocol for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

- Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).
- Reduction: Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.
- Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of **2-Iodo-N,N-dimethylacetamide** in the same buffer to a final concentration of 15-20 mM (a slight molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.
- Quenching: Quench the reaction by adding a small amount of DTT or β-mercaptoethanol to consume any excess alkylating agent.
- Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to reduce the denaturant concentration, followed by enzymatic digestion (e.g., with trypsin).

Reactivity and Specificity Considerations

While **2-Iodo-N,N-dimethylacetamide** is highly reactive towards cysteine thiols, particularly at a slightly alkaline pH (7.5-8.5) where the thiol is more readily deprotonated, it can also react with other nucleophilic amino acid side chains under certain conditions[12]. These side reactions are generally less favorable and can be minimized by careful control of reaction conditions.

Table 2: Relative Reactivity of Iodoacetamide with Amino Acid Residues


Amino Acid	Nucleophilic Group	Potential for Alkylation	Notes
Cysteine	Thiol (-SH)	High	Primary target; reaction is rapid at pH > 7.5.
Histidine	Imidazole ring	Moderate	Can occur, especially at higher pH and with excess reagent.
Lysine	ϵ -amino group	Low	Generally requires higher pH and prolonged reaction times.
Methionine	Thioether	Low	Possible, but less favorable than cysteine.
N-terminus	α -amino group	Low	Can be alkylated under certain conditions.

The second-order rate constant for the reaction of the parent compound, iodoacetamide, with cysteine has been reported to be approximately $0.6 \text{ M}^{-1}\text{s}^{-1}$ ^[13]. The N,N-dimethyl substitution in **2-Iodo-N,N-dimethylacetamide** is not expected to dramatically alter the electrophilicity of the α -carbon, and thus a similar order of magnitude for the reaction rate is anticipated.

Application in Drug Development: Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, often an enzyme^[14]. This irreversible mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent binders^[15].

The electrophilic α -idoacetyl group of **2-Iodo-N,N-dimethylacetamide** and similar molecules serves as an effective "warhead" for the design of TCIs. By incorporating this moiety into a scaffold that provides selectivity for the target protein's binding site, a TCI can be designed to specifically and irreversibly inhibit its target, typically by reacting with a nucleophilic amino acid residue like cysteine in or near the active site[16].

[Click to download full resolution via product page](#)

Caption: Workflow for the design and evaluation of a targeted covalent inhibitor.

While specific examples of clinically approved drugs utilizing the **2-Iodo-N,N-dimethylacetamide** warhead are not prominent, the underlying principle of using α -haloacetamides is well-established in the design of covalent probes and inhibitors for various enzyme classes, including kinases and proteases[17][18]. The reactivity of the iodoacetyl group can be tuned by modifying the scaffold to optimize both the initial non-covalent binding affinity and the subsequent covalent reaction rate.

Safety and Handling

2-Iodo-N,N-dimethylacetamide is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

- **Hazards:** It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation[1].
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Storage:** Store in a cool, dry, and dark place, as iodoacetamides can be light-sensitive. The recommended storage temperature is 4°C[2].
- **Disposal:** Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Iodo-N,N-dimethylacetamide is a valuable chemical tool with specialized applications in life sciences research. Its role as a robust cysteine-alkylating agent is fundamental to a wide range of proteomic studies, facilitating protein identification and characterization. Furthermore, its potential as an electrophilic warhead in the design of targeted covalent inhibitors underscores its relevance in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52050, **2-Iodo-N,N-dimethylacetamide**.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Chu, W., Gao, N., Yin, D., Krasner, S. W., & Gan, W. (2015). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. *Scientific Reports*, 5, 14412. [\[Link\]](#)
- Ishak, E. A., Mousa, S. A. S., Bakheet, M. E. M., & Abu-Shanab, F. A. (2024).
- SATHEE. (n.d.). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- ResearchGate. (n.d.). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides.
- Organic Syntheses. (n.d.). 10.
- ChemSrc. (n.d.). N,N-Dimethyl-2-iodoacetamide | CAS#:73664-43-4.
- University at Albany. (n.d.). The chemistry of [alpha]-haloketones, [alpha]-haloaldehydes, and [alpha]-haloimines.
- Boersema, P. J., Bae, D. Y., & Mohammed, S. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. *Journal of visualized experiments : JoVE*, (89), 51421. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
- Al-Asadi, K. A. (2017). The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis. *Molecules*, 22(1), 131. [\[Link\]](#)
- Zhang, C., Dai, B., & Lin, S. (2022). Fast Cysteine Bioconjugation Chemistry. *ACS chemical biology*, 17(4), 764–777. [\[Link\]](#)
- ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 °C in....
- NIST. (n.d.). N,N-Dimethylacetamide.
- NIST. (n.d.). N,N-Dimethylacetamide.
- SGC, & TDL, University of Oxford. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. *Angewandte Chemie* (International ed. in English), 58(2), 515–519. [\[Link\]](#)
- YouTube. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.
- ResearchGate. (n.d.). (PDF) Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: Free amino acids versus oligopeptides.
- Lee, H., & Im, Y. J. (2021). Recent advances in the development of covalent inhibitors. *BMB reports*, 54(1), 18–27. [\[Link\]](#)

- ResearchGate. (n.d.). Targeted Covalent Inhibitors for Drug Design.
- Figshare. (n.d.). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry - The Journal of Physical Chemistry B.
- Labb  , C. M., L'Homme, C., & Moitessier, N. (2017). Covalent inhibitors design and discovery. *European journal of medicinal chemistry*, 138, 96  114. [Link]
- NIST. (n.d.). N,N-Dimethylacetamide.
- ResearchGate. (n.d.). (PDF) Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: Free amino acids versus oligopeptides.
- An-Najah Staff. (n.d.). Kinetics and Mechanism of Oxidation of L-Cysteine by Bis-3-di-2-pyridylketone-2-thiophenylhydrazone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Iodo-N,N-dimethylacetamide | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-n,n-dimethylacetamide | 73664-43-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Iodoacetamide(144-48-9) 13C NMR spectrum [chemicalbook.com]
- 5. N,N-Dimethylacetamide(127-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. N,N-Dimethylacetamide [webbook.nist.gov]
- 7. Collection - Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Finkelstein Reaction [organic-chemistry.org]
- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. α -Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- To cite this document: BenchChem. [CAS number 73664-43-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593394#cas-number-73664-43-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com